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1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Kinase inhibition VEGFR-2 EGFR

Procure CAS 1448123-35-0 for your kinase inhibitor program. Its thiophen-2-ylmethyl urea tail enables sulfur-π interactions and altered hinge-binding geometry vs. phenyl/benzyl congeners, as demonstrated in class-level SAR studies showing VEGFR-2 IC50 from 25–324 nM and EGFRT790M potency shifts over 5-fold solely from urea substituent changes. This pyridine-pyrazole-thiophene scaffold is ideal for systematic selectivity profiling against VEGFR-2/EGFR/COX-2 panels. Bundle with thiophen-2-yl (no methylene), 3,4-dimethoxybenzyl, and o-tolyl analogs to map sulfur contribution and linker flexibility. Request a quote for multi-gram custom synthesis.

Molecular Formula C16H17N5OS
Molecular Weight 327.41
CAS No. 1448123-35-0
Cat. No. B2570950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
CAS1448123-35-0
Molecular FormulaC16H17N5OS
Molecular Weight327.41
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)NCC3=CC=CS3
InChIInChI=1S/C16H17N5OS/c22-16(19-12-13-4-3-11-23-13)18-8-10-21-9-6-15(20-21)14-5-1-2-7-17-14/h1-7,9,11H,8,10,12H2,(H2,18,19,22)
InChIKeyZRWPYNCTNGJUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS 1448123-35-0): Procurement-Grade Chemical Profile and Kinase Inhibitor Context


1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS 1448123-35-0, molecular formula C16H17N5OS, molecular weight 327.41) is a synthetic pyrazolyl-urea derivative bearing a pyridin-2-yl substitution at the pyrazole 3-position and a thiophen-2-ylmethyl group on the urea terminus . This compound belongs to a well-precedented class of pyrazolyl-urea kinase inhibitors that have been shown to target multiple kinases including VEGFR-2, EGFR (wild-type and T790M mutant), p38 MAPK, and COX-2, as demonstrated by closely related analogs in peer-reviewed studies [1][2]. Its structure incorporates three privileged heterocyclic motifs (pyridine, pyrazole, thiophene) that have been individually validated in numerous kinase inhibitor programs, positioning this compound as a versatile scaffold for medicinal chemistry and chemical biology applications.

Why 1-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea Cannot Be Simply Substituted by In-Class Analogs


Pyrazolyl-urea derivatives display steep structure-activity relationships (SAR) where seemingly minor modifications to the urea substituent profoundly alter kinase selectivity, potency, and cellular efficacy [1][2]. In a systematic study of pyrazole-urea/thiourea analogs (16a–l), VEGFR-2 IC50 values ranged from 25 nM to 324 nM depending solely on the aryl/heteroaryl urea appendage, with EGFRT790M potency varying over 5-fold (10–48 nM) within the same scaffold [1]. The thiophen-2-ylmethyl group present in CAS 1448123-35-0 introduces a sulfur heteroatom capable of engaging in unique sulfur–π interactions and altered hydrogen-bonding geometry within the kinase hinge region, which cannot be replicated by phenyl, benzyl, or alkyl urea congeners [3]. Furthermore, the pyridin-2-yl moiety at the pyrazole 3-position enables bidentate metal coordination and hinge-binding interactions that are absent in pyrazole isomers bearing the pyridine at alternative positions [2]. Consequently, simple substitution with a 4-phenylpyrazole or N-methylpyrazole analog will yield a different kinase inhibition fingerprint, potentially compromising target engagement and biological outcome.

Quantitative Differentiation Evidence for 1-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea Versus Closest Analogs


Kinase Inhibition Potency: Class-Level Benchmarking of Pyrazolyl-Urea Scaffold Against Sorafenib, Erlotinib, and Osimertinib

Although direct enzymatic data for CAS 1448123-35-0 have not been published in peer-reviewed literature, the closest structurally characterized analogs (compounds 16a, 16c, 16d, 16g from Fadaly et al., 2024) demonstrate that pyrazolyl-urea derivatives bearing heteroaryl substituents achieve potent multi-kinase inhibition. Compound 16a (the most potent analog) inhibited VEGFR-2 with an IC50 of 25 nM versus sorafenib's 85 nM (3.4-fold improvement); inhibited EGFRWT with IC50 of 94 nM versus erlotinib (114 nM) and osimertinib (56 nM); and inhibited EGFRT790M with IC50 of 10 nM versus erlotinib (70 nM) and osimertinib (37 nM) [1]. The thiophen-2-ylmethyl substituent in CAS 1448123-35-0 is expected to confer similar or enhanced hinge-binding due to sulfur-mediated interactions, a feature absent in phenyl-substituted analogs [2].

Kinase inhibition VEGFR-2 EGFR Cancer therapeutics

COX-2 Selectivity Index: Benchmarking of Pyrazolyl-Urea Derivatives Against Celecoxib

In the same pyrazolyl-urea/thiourea series (16a–l), all tested compounds exhibited COX-2 selectivity indices ranging from 18.04 to 47.87, compared to the reference drug celecoxib (S.I. = 26.17), with TNF-α and IL-6 inhibitory IC50 values of 5.0–7.50 µM and 6.23–8.93 µM respectively, versus celecoxib (IC50 = 8.40 and 8.50 µM) [1]. The thiophene-containing urea tail present in CAS 1448123-35-0 is structurally analogous to the heteroaryl motifs associated with the highest COX-2 selectivity in this series, suggesting a favorable anti-inflammatory profile relative to non-thiophene analogs [2].

COX-2 inhibition Anti-inflammatory Selectivity index Celecoxib

Antiproliferative Activity: NCI-60 Cancer Cell Line Panel Data for Pyrazolyl-Urea Class Representatives

Among the Fadaly et al. pyrazolyl-urea series, compounds 16a, 16c, 16d, and 16g were evaluated against the NCI-60 human tumor cell line panel, exhibiting growth inhibition (GI%) ranges of 100%, 99.63–87.02%, 98.98–43.10%, and 98.68–23.62% respectively, with GI50 values spanning 1.76–15.50 µM, 1.60–5.38 µM, 1.68–7.39 µM, and 1.81–11.0 µM [1]. These compounds also induced G2/M cell cycle arrest with necrotic percentages compared to sorafenib of 2.06%, 2.47%, 1.57%, and 0.88% versus sorafenib's 1.83% [1]. CAS 1448123-35-0, with its thiophen-2-ylmethyl urea tail, shares the core pharmacophore responsible for this antiproliferative activity and may exhibit enhanced cellular permeability due to the lipophilic thiophene moiety (cLogP predicted ~2.8 vs ~2.2 for phenyl analogs) .

Anticancer NCI-60 GI50 Cell cycle arrest

Structural Differentiation: Thiophen-2-ylmethyl vs. Phenyl, Benzyl, and Cyclopropyl Urea Congeners

The thiophen-2-ylmethyl group of CAS 1448123-35-0 distinguishes it from at least five commercially available congeners: (i) the direct thiophen-2-yl analog without methylene spacer (CAS 1448061-27-5), which lacks conformational flexibility; (ii) the 5-cyclopropyl analog (CAS 1797616-77-3), which introduces steric bulk at the pyrazole; (iii) the 3,4-dimethoxybenzyl analog (CAS 1448071-86-0), which replaces the sulfur heteroatom with oxygen; (iv) the o-tolyl analog (CAS 1448134-12-0), which eliminates heteroatom interactions entirely; and (v) the 4-chlorobenzyl analog (CAS 1448121-70-7), which substitutes the thiophene sulfur with a chlorine atom . The sulfur atom in thiophene can form stabilizing sulfur–π interactions with aromatic residues (e.g., Phe, Tyr) in kinase ATP-binding pockets and may engage in weak hydrogen bonding (C–H···S) with backbone NH groups, contributing to altered binding kinetics and residence time compared to oxygen- or chlorine-containing congeners [1][2]. The methylene spacer between the urea and thiophene provides an additional degree of rotational freedom, allowing the thiophene ring to adopt an optimal orientation within the hydrophobic back pocket of kinase targets.

Structure-activity relationship Thiophene Kinase hinge binding Sulfur interaction

p38 MAP Kinase Inhibition: Class Validation from Respivert Patent Series

Pyrazolyl-ureas have been extensively validated as p38α/γ MAP kinase inhibitors in the Respivert patent portfolio (US 9,884,845; WO 2015/121660 A1), with compounds of Formula (I) demonstrating potent inhibition of p38 MAPK and Src family kinases [1]. The patent claims compounds wherein the urea-bearing substituent includes thiophene, pyridine, and other heteroaryl groups, directly relevant to the structural architecture of CAS 1448123-35-0 [1]. Earlier work by Fyfe et al. (PCT Int. Appl., 2014) established that pyrazolyl-urea compounds such as compound II achieved p38α IC50 of 25 nM, c-Src IC50 of 30 nM, and Syk IC50 of 370 nM in enzymatic assays, demonstrating the scaffold's capacity for selective kinase inhibition [2]. The pyridin-2-yl substitution at the pyrazole 3-position, as present in CAS 1448123-35-0, is specifically noted in these patents as a key pharmacophoric element for hinge-region recognition [1].

p38 MAPK Inflammatory disease Kinase selectivity Respivert

Physicochemical and Drug-Likeness Profile: Comparison with FDA-Approved Kinase Inhibitors

CAS 1448123-35-0 has a molecular weight of 327.41, 1 hydrogen bond donor (urea NH), 5 hydrogen bond acceptors, a calculated octanol-water partition coefficient (cLogP) of approximately 2.8, and a topological polar surface area (TPSA) of ~70.1 Ų, complying fully with Lipinski's Rule of Five (MW <500, HBD ≤5, HBA ≤10, cLogP ≤5) and Veber's oral bioavailability criteria (TPSA <140 Ų, rotatable bonds ≤10) . In comparison, the FDA-approved kinase inhibitor sorafenib (MW 464.8, cLogP 4.1, TPSA 92.4 Ų) is larger and more lipophilic, while erlotinib (MW 393.4, cLogP 2.8, TPSA 74.7 Ų) has comparable drug-likeness metrics [1]. The thiophen-2-ylmethyl group of CAS 1448123-35-0 strikes a balance between lipophilicity (for membrane permeability) and TPSA (for solubility), avoiding the excessively high cLogP values (>5) that are associated with poor aqueous solubility and higher attrition rates in development [2].

Drug-likeness Lipinski Rule of Five Physicochemical properties Oral bioavailability

Recommended Research and Procurement Application Scenarios for 1-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS 1448123-35-0)


Multi-Target Kinase Profiling in Oncology Drug Discovery

Based on the class-level evidence from Fadaly et al. (2024), CAS 1448123-35-0 is best deployed as a starting scaffold for multi-target kinase inhibitor programs targeting VEGFR-2, EGFR (including T790M mutant), and COX-2 simultaneously. Its thiophene-containing urea tail may confer enhanced selectivity compared to phenyl analogs [1]. Recommended use: in vitro kinase panel screening at 1 nM–10 µM concentration range to establish selectivity fingerprint against a panel of 50–100 kinases; comparison with sorafenib (VEGFR-2 IC50 = 85 nM) and osimertinib (EGFRT790M IC50 = 37 nM) as reference standards [1][2].

p38 MAPK Pathway Investigation in Inflammatory Disease Models

The Respivert patent portfolio (US 9,884,845) establishes the pyrazolyl-urea class as validated p38α/γ MAPK inhibitors [3]. CAS 1448123-35-0, with its pyridin-2-yl-pyrazole hinge-binding motif, is suitable for phenotypic screening in LPS-stimulated PBMC or RAW264.7 macrophage models measuring TNF-α and IL-6 suppression. Class analogs have demonstrated TNF-α IC50 values of 5.0–7.50 µM versus celecoxib (8.40 µM) [1], providing a quantitative benchmark for activity expectations.

Structure-Activity Relationship (SAR) Exploration of Urea Substituent Effects on Kinase Selectivity

CAS 1448123-35-0 occupies a unique position in the pyrazolyl-urea chemical space due to its thiophen-2-ylmethyl group, which is distinct from the phenyl, benzyl, and cyclopropyl congeners commercially available . Medicinal chemistry teams should procure this compound alongside CAS 1448061-27-5 (thiophen-2-yl, no methylene), CAS 1448071-86-0 (3,4-dimethoxybenzyl), and CAS 1448134-12-0 (o-tolyl) to systematically evaluate the contribution of sulfur-mediated interactions, linker flexibility, and lipophilicity to kinase binding and cellular activity .

Computational Docking and Molecular Dynamics Studies of Hinge-Region Binding

The well-defined three-heterocycle architecture of CAS 1448123-35-0 (pyridine-pyrazole-thiophene) makes it an ideal candidate for computational studies aimed at understanding hinge-region recognition in kinases. The pyridin-2-yl group can form a bidentate hydrogen bond with the kinase hinge backbone (e.g., Met or Cys residues), while the thiophene sulfur may engage in unique sulfur–π interactions with the gatekeeper phenylalanine [4]. Docking studies with VEGFR-2 (PDB: 4ASD) or p38α (PDB: 1KV2) using this compound can reveal binding mode differences relative to sorafenib or BIRB-796 [2][3].

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